

Application Note: Determination of 3-Acetyldeoxynivalenol in Cereal Matrices using LC-MS/MS

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Compound of Interest

Compound Name: 3-Acetyldeoxynivalenol

Cat. No.: B190510

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetyldeoxynivalenol (3-ADON) is a mycotoxin produced by *Fusarium* species, commonly found as a contaminant in cereal grains such as wheat and maize.^{[1][2][3]} It is a derivative of deoxynivalenol (DON), another prevalent mycotoxin.^{[1][4][5]} The presence of these toxins in food and feed poses a significant health risk to humans and animals.^[6] Therefore, sensitive and reliable analytical methods are crucial for their detection and quantification. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 3-ADON in cereal matrices. The method is based on a stable-isotope dilution assay for accurate quantification.^{[1][4][5]}

Quantitative Data Summary

The performance of the LC-MS/MS method for the determination of 3-ADON and related mycotoxins has been validated in several studies. The following table summarizes key quantitative data from various methods, providing a comparative overview of their performance characteristics.

Analyte	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	RSD (%)	Reference
3-ADON	Wheat	4	8	80-120	<20	[2][3]
3-ADON	Maize	-	10-26	63-96	-	[1][7]
3-ADON	Wheat	-	-	89.3-98.7	5.3-9.5 (Repeatability), 16.1-18.0 (Reproducibility)	[8]
3-ADON	Grain	-	0.5-20 (ng/g)	80-120	-	[9]
DON	Wheat	4	8	80-120	<20	[2][3]
DON	Maize	-	10-26	86-103	-	[1][7]
15-ADON	Wheat	4	8	80-120	<20	[2][3]
15-ADON	Maize	-	10-26	68-100	-	[1][7]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

This section provides a detailed methodology for the analysis of 3-ADON in cereal samples.

Sample Preparation

A simple and efficient extraction procedure is employed, minimizing sample handling and potential for analyte loss.

- Grinding: Homogenize the cereal sample by grinding to a fine powder.
- Weighing: Accurately weigh 0.5 g of the powdered sample into a 5 mL centrifuge tube.

- Spiking: Add an appropriate volume of the internal standard solution (e.g., U-[¹³C₁₇]-3ADON) to the sample.[\[1\]](#)
- Extraction: Add 1950 µL of extraction solvent (Acetonitrile:Water, 79:20, with 0.75% acetic acid and 0.2% formic acid) to the tube.
- Vortexing: Vigorously shake the tube for 10 seconds.
- Centrifugation: Centrifuge the sample to pellet the solid material.
- Dilution: Transfer an aliquot of the supernatant to an autosampler vial and dilute with the initial mobile phase if necessary.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for sensitivity and selectivity.

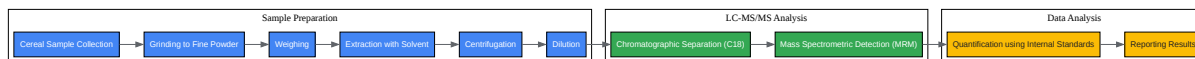
- Liquid Chromatography (LC):
 - Column: A reversed-phase C18 column is typically used for separation. A Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 × 100 mm column has been shown to provide good resolution.[\[1\]](#)[\[4\]](#)[\[5\]](#) For challenging separations of 3-ADON and its isomer 15-ADON, a chiral column may be employed.[\[2\]](#)[\[3\]](#)
 - Mobile Phase A: Water with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid.[\[7\]](#)
 - Mobile Phase B: Methanol with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid.[\[7\]](#)
 - Gradient: A gradient elution is used to separate the analytes. A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the mycotoxins.
 - Flow Rate: 0.2 to 0.4 mL/min, depending on the column dimensions.[\[1\]](#)
 - Injection Volume: 10 µL.[\[3\]](#)

- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in negative mode is commonly used for the analysis of 3-ADON and related trichothecenes.[1][4][5]
 - Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[3][9]
 - MRM Transitions: The following precursor-to-product ion transitions are monitored for 3-ADON:
 - Primary (Quantifier): 339.0 > 231.0[9]
 - Secondary (Qualifier): 339.0 > 203.0[9]
 - Note: Acetate adducts $[M+CH_3COO]^-$ are often monitored as precursor ions for enhanced sensitivity.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample collection to data analysis.

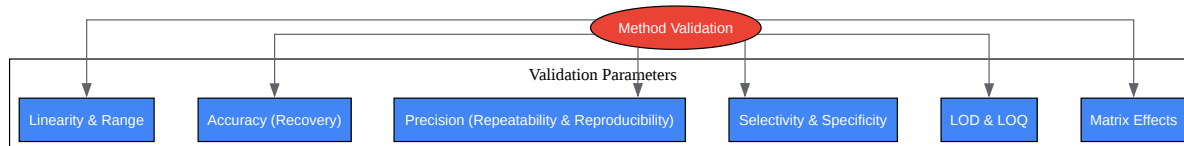


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Caption: Experimental workflow for 3-ADON determination.

Method Validation Process

The validation of the analytical method ensures its reliability and accuracy. The key steps are outlined below.



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Caption: Key parameters for analytical method validation.

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